3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one
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Overview
Description
3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one is a heterocyclic compound that belongs to the class of thieno[3,2-c][1,2,6]thiadiazine derivatives This compound is characterized by its unique structure, which includes a thieno ring fused with a thiadiazine ring, and a benzyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the ring structure, such as alkyl, aryl, alkylamino, benzyl, keto, etc, play a significant role in the activity of similar compounds .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thieno[3,2-c]thiadiazine derivative with a benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thieno ring, using reagents such as alkyl halides or aryl halides under basic conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming imines or enamines.
Scientific Research Applications
3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral agents.
Medicine: It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one can be compared with other similar compounds, such as:
1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure but differs in the substitution pattern and the presence of a benzene ring.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a similar thieno ring but are fused with a pyrimidine ring instead of a thiadiazine ring.
Benzothiadiazole derivatives: These compounds have a benzene ring fused with a thiadiazole ring and exhibit different electronic properties compared to thieno[3,2-c][1,2,6]thiadiazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c15-12-11-10(6-7-18-11)13-19(16,17)14(12)8-9-4-2-1-3-5-9/h1-7,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBMHDQFEJURTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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